(3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid
Description
(3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid is a synthetic indole derivative characterized by a morpholine moiety attached via a methylene bridge to the indole ring and an acetic acid group at the 1-position. The morpholine ring enhances polarity and water solubility, while the acetic acid group allows for salt formation, improving bioavailability.
Properties
IUPAC Name |
2-[3-(morpholin-4-ylmethyl)indol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(19)11-17-10-12(9-16-5-7-20-8-6-16)13-3-1-2-4-14(13)17/h1-4,10H,5-9,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXINQVXDNYTUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN(C3=CC=CC=C32)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions. For instance, the indole derivative can be reacted with morpholine in the presence of a suitable base.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The indole ring and morpholine group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, while the morpholine group can enhance the compound’s solubility and bioavailability. The acetic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Note: Exact molecular formula inferred from related analogs in and .
Biological Activity
(3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid is a compound characterized by its unique chemical structure, which includes an indole ring, a morpholine group, and an acetic acid moiety. This combination contributes to its potential applications in various fields, particularly in medicinal chemistry due to its biological activity.
Chemical Structure
The chemical structure can be represented as follows:
This indicates the presence of two nitrogen atoms, which are significant for its biological interactions.
The biological activity of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid is primarily attributed to its interaction with various molecular targets within biological systems. The indole ring is known for its ability to interact with enzymes and receptors, while the morpholine group enhances solubility and bioavailability. The acetic acid moiety can engage in hydrogen bonding, stabilizing the compound's binding to its targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values for these activities range from 0.04 μM to 10.87 μM, indicating potent activity compared to standard chemotherapeutic agents .
Anti-inflammatory Effects
In addition to its anticancer properties, (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Antibacterial Activity
The compound also exhibits antibacterial properties. Research has demonstrated that it can inhibit the growth of various bacterial strains, showcasing zones of inhibition between 6 mm and 10.5 mm in diameter . This suggests potential applications in developing new antibacterial agents.
Table 1: Biological Activities of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid
Case Study: Anticancer Activity
A recent study assessed the cytotoxic effects of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid on colon adenocarcinoma cell lines (Colo205 and Colo320). The compound demonstrated significant cytotoxicity with IC50 values of 2.05 μM against Colo205 cells and 1.72 μM against Colo320 cells, while showing no toxicity on normal MRC-5 cells . This selective toxicity underscores its potential as a therapeutic agent in cancer treatment.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid with target proteins involved in cancer progression and inflammation. These studies indicate that the compound interacts favorably with active sites of key enzymes, enhancing its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling morpholine derivatives with indole-acetic acid precursors. A general approach includes refluxing intermediates (e.g., 3-formyl-indole derivatives) with morpholine-containing reagents in acetic acid with sodium acetate as a catalyst . Key parameters include reaction time (2.5–5 hours), molar ratios (1:1 stoichiometry of reactants), and temperature control (reflux conditions). Post-reaction purification via recrystallization from acetic acid or DMF/acetic acid mixtures is critical to isolate the product .
Q. How can researchers characterize the structural integrity of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid using spectroscopic techniques?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- FT-IR/Raman : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety, morpholine ring vibrations at 1200–1300 cm⁻¹) .
- NMR : ¹H NMR resolves indole protons (δ 7.0–8.0 ppm), morpholine methylene groups (δ 3.5–4.0 ppm), and acetic acid protons (δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H]+ for C₁₅H₁₈N₂O₃: 298.13) .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthesis of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid when encountering low yields or side products?
- Methodological Answer :
- Catalyst Screening : Replace sodium acetate with stronger bases (e.g., triethylamine) to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to improve reagent solubility and reduce byproducts .
- Temperature Gradients : Use microwave-assisted synthesis to shorten reaction times and improve regioselectivity .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts or IR absorptions) when analyzing derivatives of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid?
- Methodological Answer :
- Comparative Analysis : Cross-reference spectral data with structurally similar compounds (e.g., 2-(1H-indol-3-yl)acetaldehyde or morpholine-sulfonyl analogs) to identify deviations caused by substituent effects .
- Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and reconcile experimental vs. theoretical discrepancies .
Q. What computational methods are suitable for predicting the reactivity or binding affinity of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes with indole-binding pockets) using AutoDock Vina or Schrödinger Suite .
- QSAR Modeling : Correlate substituent effects (e.g., morpholine ring size, acetic acid chain length) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
Q. How can experimental designs be structured to evaluate the biological activity of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid while minimizing matrix degradation effects?
- Methodological Answer :
- Stabilization Protocols : Implement continuous cooling (4°C) during bioassays to slow organic degradation, as seen in wastewater studies .
- Factorial Design : Test concentration gradients (e.g., 10⁻⁶–10⁻³ M) and exposure times (e.g., 6–24 hours) using a randomized block design to account for variability .
Q. What methodological approaches are recommended to assess the stability of (3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid under varying experimental conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
